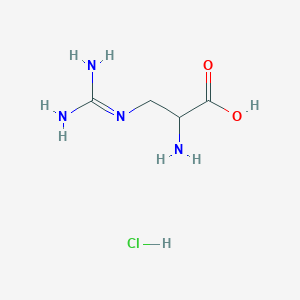

L-2-Amino-3-guanidinopropionic acid hydrochloride

Beschreibung

Competitive Inhibition of Cellular Creatine Uptake Pathways

L-2-Amino-3-guanidinopropionic acid hydrochloride disrupts creatine homeostasis by competitively binding to the sodium-dependent creatine transporter (SLC6A8). Structural studies reveal that its guanidinium group mimics the cationic moiety of creatine, enabling direct competition for transporter binding sites. This inhibition reduces intracellular creatine concentrations by up to 70% in skeletal muscle and 50% in cardiac tissue within 14 days of administration.

Key findings :

Modulation of Cytoplasmic Creatine Kinase Reaction Flux Dynamics

The compound alters the creatine kinase (CK) system’s equilibrium by serving as a poor substrate for phosphorylation. While cytosolic CK can phosphorylate β-GPA derivatives, the resulting β-GPA-phosphate exhibits 12-fold lower stability than phosphocreatine, leading to rapid hydrolysis and ADP accumulation.

Table 1: Metabolic effects on CK flux

| Parameter | Control Group | β-GPA-Treated Group | Change (%) |

|---|---|---|---|

| Phosphocreatine (mM) | 25.4 ± 2.1 | 8.7 ± 1.3 | -65.7* |

| ADP/ATP ratio | 0.11 ± 0.02 | 0.38 ± 0.05 | +245* |

| CK reaction velocity | 12.4 μmol/min | 4.2 μmol/min | -66.1* |

Data from spontaneously hypertensive rats (n=16) after 4-week treatment

This ADP surge forces cells to shift from glycolytic to oxidative metabolism, increasing mitochondrial oxygen consumption by 32% in skeletal muscle.

AMP-Activated Protein Kinase (AMPK) Activation Mechanisms

The compound’s most significant downstream effect involves AMPK activation through three synergistic pathways:

- Direct energy sensing : Elevated AMP:ATP ratios (up to 3.5-fold increase) activate AMPK’s γ-subunit allosteric binding sites.

- Post-translational modification : Phosphorylation at Thr172 increases by 2.8-fold in gastrocnemius muscle within 14 days of treatment.

- Transcriptional regulation : AMPK activation upregulates PGC-1α expression (1.9-fold) and mitochondrial biogenesis markers (TFAM +82%, NRF1 +65%).

Age-dependent effects :

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYHKHLLCDEAX-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163935 | |

| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-99-1 | |

| Record name | L-Alanine, 3-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Guanidino-L-alanine, a precursor with a guanidinium side chain, undergoes protonation in the presence of HCl. The reaction is typically conducted in an aqueous medium at room temperature (20–25°C) to prevent decomposition of the thermally labile guanidinium group. Stoichiometric amounts of HCl (1:1 molar ratio) are added to ensure complete conversion to the hydrochloride salt. The reaction mixture is stirred for 12–24 hours, followed by lyophilization to isolate the product.

Purification and Characterization

Crude AGPA-HCl is purified via recrystallization using a solvent system of ethanol-water (3:1 v/v). The crystalline product is filtered, washed with cold ethanol, and dried under vacuum. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 210 nm, confirming a purity of ≥98%. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (ESI-MS) are employed to verify structural integrity, with key spectral data matching theoretical predictions.

Crystallographic Preparation for Structural Studies

AGPA-HCl is also prepared as a crystalline complex with metalloenzymes like human arginase I for X-ray diffraction studies. This method focuses on elucidating enzyme-inhibitor interactions rather than bulk synthesis.

Protein Crystallization and Soaking Technique

Recombinant HAI is expressed in E. coli and purified via affinity chromatography. Crystals of Mn²⁺-HAI or Co²⁺-HAI are grown using vapor diffusion in a solution containing 100 mM bicine (pH 8.5), 32% Jeffamine ED-2001, and 5 mM MnCl₂/CoCl₂. AGPA-HCl (50 mM) is introduced via soaking pre-formed crystals for 21 hours at 4°C.

Table 1: Crystallization Conditions for HAI–AGPA Complexes

| Parameter | Mn²⁺-HAI–AGPA Complex | Co²⁺-HAI–AGPA Complex |

|---|---|---|

| Buffer | 100 mM bicine, pH 8.5 | 100 mM bicine, pH 8.5 |

| Precipitant | 32% Jeffamine ED-2001 | 32% Jeffamine ED-2001 |

| Metal Ion Concentration | 5 mM MnCl₂ | 5 mM CoCl₂ |

| Soaking Time | 21 hours | 21 hours |

| Temperature | 4°C | 4°C |

Structural Validation

X-ray diffraction data collected at 1.8–2.0 Å resolution confirm the binding of AGPA-HCl to HAI. The α-carboxylate and α-amino groups of AGPA form hydrogen bonds with Asn130, Ser137, and Asp183 residues, while the guanidinium group interacts indirectly with the binuclear metal center. Electron density maps reveal no hydrolysis of AGPA, consistent with its role as a non-reactive analog.

Comparative Analysis of Preparation Methods

Applications and Limitations

-

Synthetic AGPA-HCl : Used in enzymatic assays and inhibitor screening. Limitations include hygroscopicity, necessitating storage at 2–8°C under inert atmosphere.

-

Crystalline Complexes : Critical for understanding arginase inhibition mechanisms but require advanced infrastructure for crystallography .

Analyse Chemischer Reaktionen

Types of Reactions

L-2-Amino-3-guanidinopropionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the guanidine group to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

L-2-Amino-3-guanidinopropionic acid hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of L-2-Amino-3-guanidinopropionic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for certain metabolic enzymes, influencing various biochemical pathways. The molecular targets include enzymes involved in amino acid metabolism and guanidine derivatives’ synthesis. The pathways affected by this compound are crucial for maintaining cellular homeostasis and metabolic balance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

L-Arginine Monohydrochloride

- Structure : Contains a five-carbon side chain terminating in a guanidine group.

- Key Differences: Longer side chain in arginine enhances its role in nitric oxide synthesis and protein binding, whereas the shorter chain in L-2-amino-3-guanidinopropionic acid limits its incorporation into proteins .

- Applications: L-Arginine HCl is used clinically for vascular health, while L-2-amino-3-guanidinopropionic acid HCl is restricted to research (e.g., RNA interaction studies) .

Guanidine Hydrochloride

- Structure: A simple guanidine derivative without an amino acid backbone.

- Key Differences : Lacks chiral centers and the carboxylic acid group, making it a chaotropic agent for protein denaturation rather than a metabolic intermediate .

3-Guanidinopropionic Acid

- Structure: Similar to L-2-amino-3-guanidinopropionic acid but lacks the amino group at position 2.

- Key Differences: The absence of the α-amino group prevents participation in peptide bond formation, reducing its utility in biochemical pathways .

Physicochemical Properties

Notes:

- The hydrochloride salt form enhances solubility in polar solvents for all listed compounds.

- The cationic nature of L-2-amino-3-guanidinopropionic acid HCl facilitates its interaction with negatively charged biomolecules like RNA .

Biologische Aktivität

L-2-Amino-3-guanidinopropionic acid hydrochloride (AGPA) is a derivative of guanidine and amino acids, recognized for its significant biological activities. This compound plays a crucial role in various biochemical pathways and has potential therapeutic applications, particularly in metabolic disorders and cardiovascular diseases.

Molecular Formula: C₄H₁₁N₄O₂

Molecular Weight: 182.61 g/mol

Functional Groups: Guanidine group, amino group, carboxylate group

The presence of the guanidine group is pivotal for AGPA's biological activity, enabling it to interact with various biological molecules and influence metabolic pathways.

AGPA primarily functions as a substrate and inhibitor for human arginase I (HAI), a metalloenzyme that hydrolyzes L-arginine into L-ornithine and urea. This reaction is essential for regulating nitric oxide (NO) biosynthesis, which is critical in cardiovascular health. The binding of AGPA to HAI has been characterized through X-ray crystallography, revealing that hydrogen bonds to the α-carboxylate and α-amino groups are central to enzyme-inhibitor recognition, while the guanidinium group does not directly interact with metal ions involved in the enzymatic activity .

Biological Activities

-

Creatine Precursor:

- AGPA serves as a precursor for creatine synthesis, which is vital for energy metabolism in muscle tissues. This role underscores its importance in athletic performance and muscle recovery.

-

Neuroprotective Effects:

- Research indicates potential neuroprotective properties, suggesting that AGPA may help mitigate neuronal damage and support cognitive function through its involvement in nitric oxide synthesis.

- Metabolic Regulation:

Applications in Research and Medicine

AGPA is utilized in various fields, including:

- Biochemistry: As a building block for synthesizing complex molecules.

- Pharmacology: Investigated for its therapeutic potential in treating cardiovascular diseases due to its role in regulating NO levels.

- Clinical Research: Explored as a treatment option for metabolic disorders, particularly those related to insulin resistance.

Table 1: Summary of Biological Activities of AGPA

Q & A

Basic: What experimental strategies are recommended for synthesizing L-2-Amino-3-guanidinopropionic acid hydrochloride with high purity?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc or Boc protecting groups to minimize side reactions. Post-synthesis, hydrochloric acid is introduced to form the hydrochloride salt. Critical steps include:

- Purification : Use reversed-phase HPLC with a C18 column (e.g., 0.03 mol·L⁻¹ phosphate buffer and methanol gradient) to separate impurities .

- Yield Optimization : Adjust reaction pH to 8–9 to stabilize the guanidinium group during coupling .

Basic: How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm the presence of the guanidinium proton (δ 6.5–7.5 ppm) and α-amino protons (δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺ at m/z corresponding to C₄H₁₁N₃O₂·HCl) .

- HPLC Analysis : Monitor purity with a Kromasil C18 column (150 mm × 4.6 mm, 5 µm), 1 mL·min⁻¹ flow rate, and UV detection at 207 nm .

Advanced: How can enantiomeric impurities be resolved during synthesis of this compound?

Methodological Answer:

Chiral resolution techniques are critical:

- Chiral HPLC : Utilize a Chirobiotic T column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) to separate D/L enantiomers .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., L-form typically exhibits +15° to +25°) .

- Enzymatic Assays : Use L-amino acid oxidase to detect trace D-enantiomers in biological studies .

Advanced: What are the challenges in analyzing this compound in complex biological matrices?

Methodological Answer:

Key challenges include matrix interference and low recovery:

- Sample Preparation : Pre-treat with acetonitrile-protein precipitation to remove interfering biomolecules .

- Ion-Pair Chromatography : Add 0.1% heptafluorobutyric acid to the mobile phase to enhance peak symmetry in serum/plasma samples .

- Validation : Ensure recovery rates >90% by spiking known concentrations into blank matrices and using standard addition calibration .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to the hydrochloride salt. Solubility decreases in non-polar solvents (e.g., logP ≈ -2.5) .

- Stability : Degrades at pH >7.0; store lyophilized at -20°C. For in vitro studies, use buffers (e.g., PBS) at pH 4.0–6.0 to prevent hydrolysis .

Advanced: How can researchers address conflicting data on the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

Contradictions often arise from assay conditions:

- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., recombinant arginase may lack post-translational modifications) .

- Buffer Systems : Test both Tris-HCl (pH 7.4) and HEPES (pH 7.2), as chloride ions in Tris may interfere with guanidinium interactions .

- Control Experiments : Include guanidine hydrochloride as a positive control to isolate non-specific effects .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential mucous membrane irritation .

- Waste Disposal : Neutralize with 1M NaOH before disposal to convert hydrochloride to less reactive forms .

- Training : Document SOPs for spill management and emergency procedures, referencing SDS guidelines .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., nitric oxide synthase). Focus on hydrogen bonds between the guanidinium group and catalytic residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of salt bridges in aqueous environments .

- QSAR Models : Corinate Hammett σ values with inhibitory IC₅₀ data to predict electron-withdrawing substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.